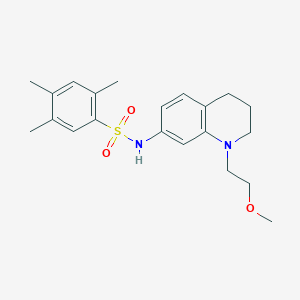

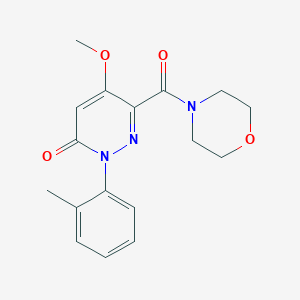

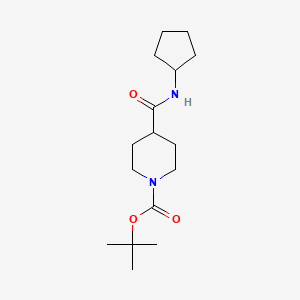

![molecular formula C17H18N2 B2873204 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole CAS No. 537018-11-4](/img/structure/B2873204.png)

2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The structure of benzimidazole derivatives can be identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are influenced by the presence of substituent groups in their structures . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring can decrease the ability of inhibition of synthesized benzimidazoles .科学的研究の応用

Urease Inhibition

2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers. The compound’s structure, which includes a benzimidazole moiety, is significant in pharmaceutical chemistry for the development of novel urease inhibitors. This application is crucial in the search for new therapeutic agents to treat diseases caused by urease-related morbidities .

Antimicrobial Activity

The benzimidazole core of the compound is a critical framework in the discovery of new drugs, particularly those with antimicrobial properties. Research has indicated that derivatives of benzimidazole, such as 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole , can be effective against drug-resistant bacterial infections. This is particularly important as the emergence of antibiotic-resistant strains of bacteria poses a significant challenge to public health .

Crystallography and Structural Analysis

In the field of crystallography, 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole can be used to study crystal structures and spectroscopic properties. Understanding the crystalline form of chemical compounds is essential for the development of new materials with specific physical properties, such as conductivity or luminescence .

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of various novel derivatives with potential applications in medicinal chemistry. These derivatives can be designed to target specific biological pathways or receptors, leading to the development of new therapeutic agents .

Computational Chemistry

In computational chemistry, 2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole can be used for molecular docking studies. These studies help predict the orientation of a compound when it binds to a target protein, which is crucial for drug design and discovery processes .

作用機序

While the specific mechanism of action for “2-Ethyl-1-[(3-methylphenyl)methyl]benzimidazole” is not available, benzimidazole derivatives have been intensively studied for their biological activities . They are known to possess a range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

特性

IUPAC Name |

2-ethyl-1-[(3-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-3-17-18-15-9-4-5-10-16(15)19(17)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGKVIZUDFTOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

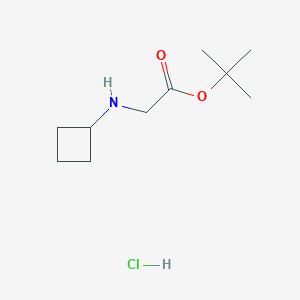

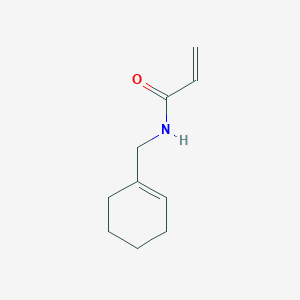

![1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride](/img/structure/B2873124.png)

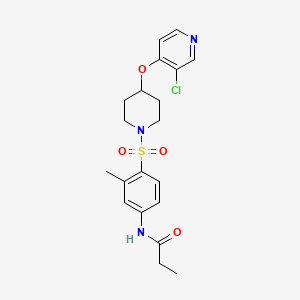

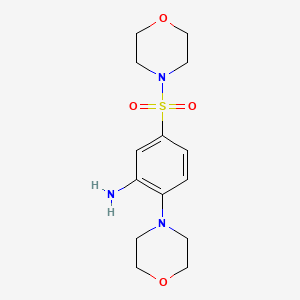

![N-(6-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2873125.png)

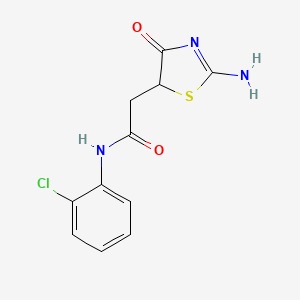

![4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2873127.png)

![[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2873131.png)

![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)